

Application Note: Pervanadate-Evoked pSYK (Y525) Assay for Entospletinib

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Compound Focus: Entospletinib

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This application note describes the use of a **pervanadate-evoked phospho-SYK (pSYK Y525) assay** to evaluate the pharmacodynamic (PD) effects and target engagement of **entospletinib**, a selective spleen tyrosine kinase (SYK) inhibitor [1] [2] [3]. The method was successfully used in a first-in-human clinical trial to demonstrate that **entospletinib** dosing achieved sustained SYK inhibition in healthy volunteers [1] [3].

Background and Principle

- **SYK Signaling Pathway:** Spleen tyrosine kinase (SYK) is a critical component of B-cell receptor (BCR) signaling. Its activation via phosphorylation at tyrosine residues 525/526 (pSYK Y525/526) leads to downstream signaling that promotes B-cell proliferation and survival [2] [3]. Inhibiting SYK is a therapeutic strategy for various B-cell malignancies [4].
- **Assay Principle:** This method measures a drug's ability to inhibit SYK phosphorylation in a controlled, ex vivo setting. The protocol involves:
 - **Collecting** whole blood from subjects before and after drug administration.
 - **Stimulating** the blood samples with **pervanadate**, a potent protein tyrosine phosphatase inhibitor [5] [6]. Pervanadate mimics BCR activation by inducing robust tyrosine phosphorylation of SYK, providing a consistent and measurable signal [1] [5].
 - **Quantifying** the levels of phosphorylated SYK (Y525) in the samples, which is inversely proportional to the activity of the SYK inhibitor in the subject's system.

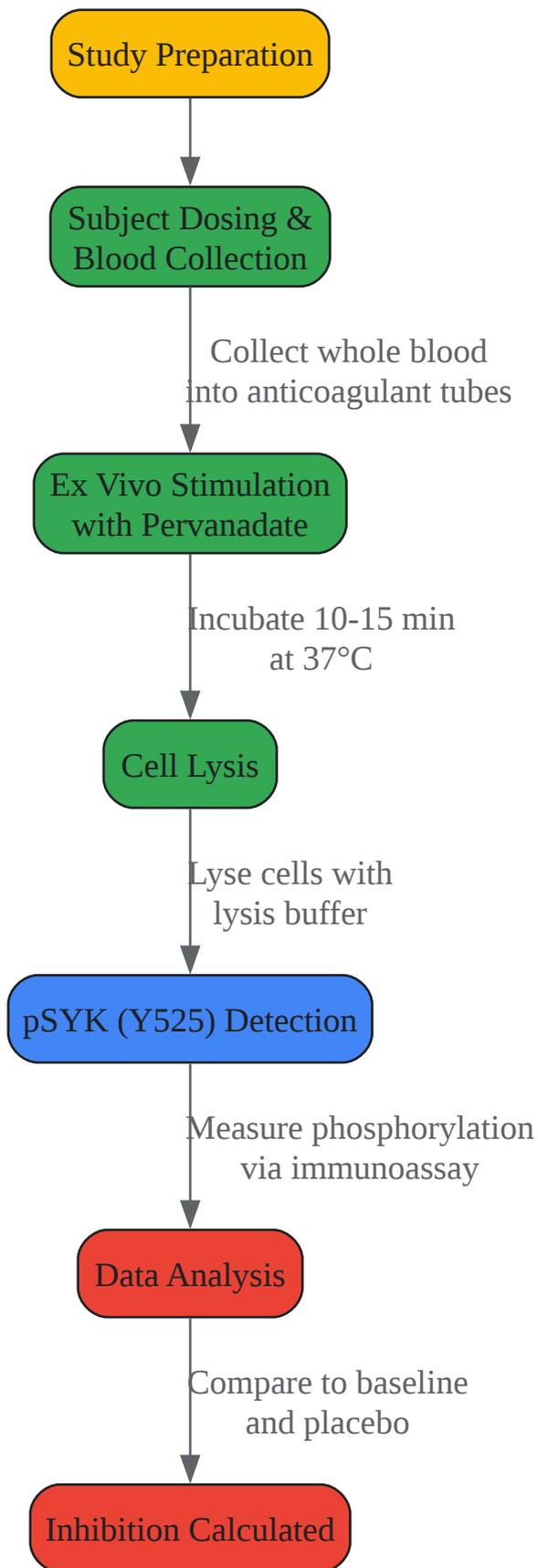
Key Experimental Findings with Entospletinib

In the clinical study, this assay was pivotal in establishing the relationship between drug exposure and SYK inhibition. The table below summarizes the key pharmacodynamic findings:

Parameter	Finding with Entospletinib	Clinical Interpretation
Dosing Regimen	Multiple twice-daily oral doses (25 - 1200 mg) for 7 days [1] [3]	Tested a wide range to establish dose-response.
Target Engagement	>70% inhibition of pSYK at peak drug concentrations; >50% inhibition at trough concentrations [1] [2]	The drug effectively engages its target throughout the dosing interval.
Effective Dose	Exposures plateaued at doses ≥ 600 mg twice daily [1] [3]	Supports the selection of clinically effective dosing regimens.
Correlation with Functional Assay	pSYK inhibition correlated with >90% CD63 inhibition at peak and >60% at trough [1]	Confirms functional downstream consequences of SYK inhibition.

Detailed Experimental Protocol

The following workflow and protocol are derived from the methods described in the **entospletinib** clinical study [1] [2] [3].



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Protocol: Quantification of SYK Inhibition in Whole Blood

I. Materials and Reagents

- **Anticoagulant Tubes:** K2EDTA or heparin tubes for blood collection.
- **Pervanadate Solution:** Freshly prepared or aliquoted stock solution. **Caution:** Pervanadate is an oxidizing agent and should be handled with appropriate personal protective equipment [6].
- **Lysis Buffer:** Commercially available cell lysis buffer, preferably containing protease and phosphatase inhibitors to preserve phosphorylation states [7].
- **Detection Kit:** Immunoassay kit validated for detecting human phospho-SYK (Tyr525/526), such as the AlphaLISA SureFire Ultra or a Phospho-SYK (Tyr525) ELISA Kit [8] [7].
- **Equipment:** Microplate reader (e.g., EnVision Multilabel Plate Reader for AlphaLISA), centrifuge, and a 37°C incubator or water bath.

II. Step-by-Step Procedure

- **Subject Dosing & Blood Collection:**
 - Administer **entospletinib** or placebo to subjects according to the study protocol.
 - Collect serial blood samples via venipuncture into anticoagulant tubes at pre-dose and multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 18, 24 hours) [2] [3].
 - Refrigerate samples (2-8°C) immediately after collection and process within 24 hours [3].
- **Ex Vivo Stimulation with Pervanadate:**
 - Aliquot 100-500 µL of whole blood into a reaction tube.
 - Add a predetermined optimal concentration of pervanadate solution (e.g., 20-100 µM final concentration) [6].
 - Vortex gently and incubate for **10-15 minutes at 37°C** to stimulate SYK phosphorylation.
- **Cell Lysis:**
 - After stimulation, immediately add an equal volume of ice-cold lysis buffer to the blood.
 - Mix by vortexing and incubate for **10 minutes at Room Temperature** with shaking (e.g., 350 rpm) to ensure complete lysis [8].
 - Centrifuge the lysate at high speed (e.g., 10,000-15,000 x g for 10 minutes) to pellet cell debris. The resulting supernatant is the clarified cell lysate for analysis.

- **pSYK (Y525) Detection via Immunoassay:**

- Transfer **10 µL** of the clarified lysate into a well of a low-volume, white microplate (e.g., 384-well OptiPlate) [8].
- Follow the specific protocol for your chosen detection kit. A generalized steps for an AlphaLISA is below:
 - Add **5 µL of Acceptor Mix**. Incubate for **1 hour at Room Temperature** in the dark.
 - Add **5 µL of Donor Mix**. Incubate for **1 hour at Room Temperature** in the dark.
- Read the plate using the appropriate settings on a compatible microplate reader.

III. Data Analysis and Interpretation

- **Normalization:** Phospho-SYK levels can be normalized to total SYK protein or protein concentration in the lysate for more robust data [8] [7].
- **Calculation of Inhibition:** Calculate the percentage inhibition of SYK phosphorylation for each post-dose sample relative to the pre-dose (baseline) sample or the placebo group mean. % Inhibition = $[1 - (\text{Signal}_{\text{post-dose}} / \text{Signal}_{\text{baseline}})] \times 100$
- **Pharmacodynamic Modeling:** Plot the % inhibition against the plasma concentration of **entospletinib** or time post-dose to establish the exposure-response relationship.

Technical Considerations & Troubleshooting

- **Pervanadate Optimization:** The concentration of pervanadate and stimulation time should be titrated to achieve a robust signal without excessive cytotoxicity. Always include a vehicle control in the experiment [6].
- **Sample Stability:** Whole blood samples should be processed as quickly as possible. If analysis cannot be performed within 12-24 hours, lysates can be stored at -80°C, but freeze-thaw cycles should be minimized [7].
- **Assay Validation:** The immunoassay should be validated for use with human whole blood or peripheral blood mononuclear cell (PBMC) lysates to ensure specificity and linearity within the expected range of phosphorylation.
- **Correlation with Functional Assays:** For a comprehensive PD profile, correlate pSYK inhibition with a functional downstream readout, such as the inhibition of anti-IgE-stimulated CD63 expression on basophils, as was done in the **entospletinib** study [1] [3].

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